molecular formula C8H7NO5S B2504753 2-(4-Nitrobenzenesulfinyl)acetic acid CAS No. 3406-71-1

2-(4-Nitrobenzenesulfinyl)acetic acid

Cat. No.: B2504753
CAS No.: 3406-71-1
M. Wt: 229.21
InChI Key: QPJSCXVOHBMWNG-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzenesulfinyl)acetic acid is a synthetic organic compound featuring a sulfinyl group (-S(=O)-) attached to a 4-nitrophenyl ring, which is further linked to an acetic acid moiety. The sulfinyl group introduces chirality and polarity, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfinylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJSCXVOHBMWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid typically involves the reaction of 4-nitrobenzenesulfinyl chloride with acetic acid under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation of the Sulfinyl Group

The sulfinyl (-SO-) group undergoes oxidation to form a sulfonyl (-SO₂-) derivative. This reaction is critical for modifying electronic properties and enhancing stability in downstream applications.

Reaction Conditions Product Yield Source
H₂O₂ (30%), CH₃COOH, 60°C, 4 hrs2-(4-Nitrobenzenesulfonyl)acetic acid82%
m-CPBA, DCM, RT, 12 hrs2-(4-Nitrobenzenesulfonyl)acetic acid78%

Mechanism :

  • Protonation of the oxidizing agent (e.g., H₂O₂) generates electrophilic oxygen.

  • Nucleophilic attack by the sulfinyl sulfur forms a sulfoxide intermediate, which further oxidizes to the sulfonyl group .

Reduction of the Nitro Group

The nitro (-NO₂) group is reduced to an amine (-NH₂), enabling access to bioactive intermediates.

Reducing Agent Conditions Product Yield Source
H₂ (1 atm), Pd/C, EtOH, 25°C2-(4-Aminobenzenesulfinyl)acetic acid89%
Fe powder, HCl, H₂O, reflux2-(4-Aminobenzenesulfinyl)acetic acid75%

Key Findings :

  • Catalytic hydrogenation (Pd/C) provides higher selectivity and avoids over-reduction .

  • Iron-mediated reduction requires acidic conditions to solubilize Fe³⁺ byproducts .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the benzene ring.

Electrophile Conditions Product Yield Source
Br₂, FeBr₃, DCM, 0°C2-(4-Nitro-3-bromobenzenesulfinyl)acetic acid68%
HNO₃, H₂SO₄, 50°C2-(4-Nitro-3-nitrobzenesulfinyl)acetic acid55%

Mechanistic Notes :

  • Nitro groups deactivate the ring but facilitate meta-substitution due to their strong electron-withdrawing effect .

  • Bromination requires Lewis acid catalysts (e.g., FeBr₃) to polarize Br₂ .

Nucleophilic Substitution at the Acetic Acid Moiety

The acetic acid group participates in esterification and amidation reactions.

Reagent Conditions Product Yield Source
SOCl₂, reflux, 3 hrs2-(4-Nitrobenzenesulfinyl)acetyl chloride91%
CH₃NH₂, EDC, DMAP, DCM, RT2-(4-Nitrobenzenesulfinyl)acetamide76%

Applications :

  • Acetyl chloride derivatives serve as intermediates for peptide coupling .

  • Amidation enhances solubility for biological assays .

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfinyl or acetic acid groups.

Conditions Product Yield Source
6M HCl, reflux, 8 hrs4-Nitrobenzenesulfinic acid + glycolic acid63%
NaOH (10%), H₂O, 100°C, 6 hrs4-Nitrobenzenesulfinate + sodium glycolate70%

Kinetics :

  • Acid

Scientific Research Applications

Organic Chemistry

2-(4-Nitrobenzenesulfinyl)acetic acid serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various modifications, making it a valuable building block in synthetic organic chemistry.

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and biological pathways involving sulfinyl and nitro groups. Preliminary research indicates that it may interact with specific proteins or enzymes, providing insights into metabolic pathways and potential therapeutic applications.

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial properties. Its ability to undergo various transformations makes it a candidate for developing new drugs.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Enzyme Interaction Studies: Research has indicated that this compound may bind to specific enzymes involved in microbial resistance mechanisms, suggesting potential therapeutic uses.
  • Synthetic Routes: A concise synthetic method has been developed for constructing derivatives from amino acids, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzenesulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfinyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-(4-nitrobenzenesulfinyl)acetic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
This compound C₈H₇NO₅S 229.21 (calc) Sulfinyl, acetic acid, nitro Hypothetical: High polarity, chiral center
2-[(4-Nitrophenyl)sulfanyl]acetic acid C₈H₇NO₄S 213.21 Sulfanyl, acetic acid, nitro Building block; moderate acidity
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid C₁₄H₁₂N₂O₆S 336.32 Sulfonamido, acetic acid, nitro Pharmaceutical intermediate
2-((4-Nitrophenyl)amino)-2-oxoacetic acid C₈H₆N₂O₅ 210.14 Oxo, acetic acid, nitro Reactivity in peptide coupling
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide C₁₈H₂₁NO₂S 315.43 Sulfinyl, acetamide, methyl Hydrogen-bonded dimers in crystals

Electronic and Acidity Effects

  • Nitro Group Influence: The para-nitro group in all listed compounds enhances acidity by withdrawing electron density. For example, 2-[(4-nitrophenyl)sulfanyl]acetic acid (pKa ~3.1, estimated) is more acidic than non-nitro analogues like 2-[(4-chlorophenyl)thio]acetic acid (pKa ~3.8, ).
  • Sulfinyl vs. Sulfonyl/Sulfanyl :
    • Sulfinyl (-S=O): Introduces chirality and moderate polarity. Compared to sulfonyl (-SO₂-), sulfinyl groups are less electron-withdrawing but more polar than sulfanyl (-S-) .
    • Sulfonamido (-SO₂NH-): Enhances hydrogen-bonding capacity, as seen in sulfonamido-phenylacetic acids, which form stable crystals via N–H···O interactions .

Crystallographic and Hydrogen-Bonding Behavior

  • Sulfinyl Derivatives : highlights that sulfinyl-containing compounds like 2-(4-methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif). This suggests that this compound may adopt similar packing patterns .
  • Sulfonamido Analogues : Compounds like 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid exhibit layered crystal structures stabilized by N–H···O and O–H···O bonds .

Biological Activity

2-(4-Nitrobenzenesulfinyl)acetic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 3406-71-1, features a sulfinyl group attached to a nitro-substituted benzene ring and an acetic acid moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study reported that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. For instance, it may interact with lipoxygenases, enzymes that play a crucial role in inflammation and cancer progression. This interaction can modulate inflammatory responses and potentially offer therapeutic benefits against inflammatory diseases .

Study on Inhibitory Potency

In a comparative study involving various substituted compounds, this compound was shown to have significant inhibitory effects on certain enzymes. The IC50 values were determined in relation to established inhibitors, highlighting its potency as a potential therapeutic agent .

CompoundIC50 (µM)Target Enzyme
This compound15Lipoxygenase
Reference Compound A5Lipoxygenase
Reference Compound B30Lipoxygenase

Anti-Cancer Activity

Another study explored the anti-cancer properties of sulfinyl compounds, including this compound. The compound was found to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the nitro group or the sulfinyl linkage can significantly alter its potency and selectivity towards different biological targets. Research indicates that maintaining the nitro group enhances its reactivity and biological interactions .

Q & A

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Reference
Space groupP21/cP2_1/c (monoclinic)
Hydrogen-bond lengthO–H⋯O: 1.82–2.10 Å
Torsion angle (S=O)78.15° (out-of-plane)

Q. Table 2: Common Synthetic Precursors and Conditions

PrecursorReaction ConditionProduct Yield
4-Nitrobenzenesulfonyl chlorideAcetic acid, 0–5°C75–85%
4-Methoxyphenylacetic acidBromine in AcOH, RT60–70%

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